N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazine-2-carboxamide core with a piperazine ring substituted with a 4-methoxyphenyl group.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to the treatment of various neurological conditions .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
The compound has been shown to have protective effects against aluminium-induced neurotoxicity in in vivo studies . It was found to improve short-term memory and anxiety levels in rats treated with aluminium chloride . Furthermore, it was observed to lower AChE activity, suggesting a potential role in modulating neuronal function .
Molecular Mechanism
This mechanism is shared with drugs of abuse such as amphetamines, suggesting that the compound may have similar, albeit less potent, effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been observed to exert its effects over a period of 6 weeks . It was found to ameliorate the alterations induced by aluminium chloride on behavioural and neurochemical indices in rats . The compound also showed potential in preventing lipid peroxidation and protein damage, and in restoring the levels of endogenous antioxidant enzymes associated with aluminium administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-methoxyphenylpiperazine with ethyl pyrazine-2-carboxylate under suitable conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.
Biology: In biological research, this compound may serve as a ligand for various receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors can be harnessed to develop new medications.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide
N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide stands out due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the pyrazine-2-carboxamide core. These features contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-4-2-15(3-5-16)23-12-10-22(11-13-23)9-8-21-18(24)17-14-19-6-7-20-17/h2-7,14H,8-13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRTGMSCXHFET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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